molecular formula C16H28ClN3O5S B12763465 Methylene blue pentahydrate CAS No. 32680-41-4

Methylene blue pentahydrate

Cat. No.: B12763465
CAS No.: 32680-41-4
M. Wt: 409.9 g/mol
InChI Key: MPJUMPKAHSMDLF-UHFFFAOYSA-M
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Description

X-ray Diffraction Studies of Pentahydrate Structure

X-ray diffraction (XRD) analyses reveal distinct crystallographic features of this compound. Compared to its dihydrate and anhydrate counterparts, the pentahydrate exhibits higher diffraction intensity, indicative of a more ordered crystalline lattice. The unit cell parameters, though not explicitly detailed in available studies, are influenced by hydrogen bonding between water molecules and the chloride counterion, stabilizing the crystal structure.

Table 2: Comparative XRD Features of Methylene Blue Hydrates

Hydrate Form XRD Intensity Notable Peaks (2θ)
Pentahydrate High 8.2°, 12.7°, 15.4°
Dihydrate Moderate 7.9°, 13.1°
Anhydrate Low Broad background

Comparative Polymorphism in Hydrated States

Polymorphism in methylene blue hydrates arises from variations in water content and lattice arrangement. Terahertz (THz) spectroscopy studies differentiate the pentahydrate, dihydrate, and anhydrate through their unique absorption profiles:

  • Pentahydrate : Sharp absorption peaks at 0.84 THz and 1.68 THz , attributed to collective vibrational modes of water clusters and the phenothiazine framework.
  • Dihydrate : A broad peak at 0.89 THz , suggesting reduced crystallographic symmetry.
  • Anhydrate : No discernible peaks in the 0.2–2.0 THz range, indicative of an amorphous or less ordered structure.

Spectroscopic Fingerprinting Techniques

Infrared Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies functional groups and hydrate-specific vibrations. Key bands for this compound include:

  • O–H Stretch : Broad absorption near 3300 cm⁻¹ , characteristic of hydrogen-bonded water molecules.
  • C–N Stretch : Peaks at 1600 cm⁻¹ and 1350 cm⁻¹ , corresponding to aromatic C–N bonds in the phenothiazine core.
  • C–S Stretch : A medium-intensity band at 1150 cm⁻¹ .

Table 3: Representative IR Absorption Bands

Vibration Mode Wavenumber (cm⁻¹) Assignment
O–H Stretch 3300 Hydrate water
Aromatic C–N Stretch 1600 Phenothiazine core
C–S Stretch 1150 Thiazine ring

UV-Vis Electronic Transition Profiles

The UV-visible spectrum of this compound exhibits a strong absorption maximum at 661 nm (λmax), attributed to π→π* electronic transitions within the conjugated phenothiazine system. This peak remains consistent across hydrate forms, as the chromophoric core is unaffected by hydration state. Minor shifts in absorbance intensity may occur due to solvent interactions or aggregation effects, but the primary spectral signature is conserved.

Figure 1: UV-Vis Spectrum of this compound

  • λmax : 661 nm (ε ≈ 95,000 L·mol⁻¹·cm⁻¹)
  • Shoulder Peaks : 610 nm, 740 nm (attributed to dimerization or higher-order aggregates).

Properties

CAS No.

32680-41-4

Molecular Formula

C16H28ClN3O5S

Molecular Weight

409.9 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;pentahydrate

InChI

InChI=1S/C16H18N3S.ClH.5H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;;/h5-10H,1-4H3;1H;5*1H2/q+1;;;;;;/p-1

InChI Key

MPJUMPKAHSMDLF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.O.O.O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene blue pentahydrate can be synthesized through the recrystallization of methylene blue in hydrochloric acid aqueous solution. The pentahydrate form is obtained by controlling the water content and temperature during the recrystallization process .

Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of temperature and humidity to ensure the formation of the pentahydrate crystalline state .

Chemical Reactions Analysis

Types of Reactions: Methylene blue pentahydrate undergoes various chemical reactions, including oxidation, reduction, and photodegradation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

1.1 Treatment of Methemoglobinemia
Methylene blue is primarily known for its role in treating methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing its oxygen-carrying capacity. It acts as a reducing agent, converting methemoglobin back to hemoglobin. Clinical guidelines recommend methylene blue for cases induced by exposure to certain drugs or toxins, such as nitrites and benzocaine .

1.2 Psychiatric Disorders
Emerging research indicates that methylene blue may have therapeutic effects in psychiatric conditions, including bipolar disorder and post-traumatic stress disorder. Its mechanism involves the inhibition of guanylate cyclase by nitric oxide, which may help alleviate symptoms of anxiety and depression .

1.3 Surgical Applications
In surgical settings, methylene blue is used as a dye for lymphatic mapping during procedures like sentinel lymph node biopsies. It helps identify cancerous nodes, improving surgical outcomes . Additionally, it has been employed in the treatment of vasoplegic syndrome during cardiac surgeries .

1.4 Antimicrobial Properties
Methylene blue exhibits antimicrobial properties and has been used as an antiseptic and disinfectant in various medical settings. Its effectiveness against certain pathogens makes it valuable in treating infections .

Research Applications

2.1 Biological Staining
Methylene blue is widely used as a biological stain in microbiology and histology. It helps visualize cellular structures and nucleic acids in laboratory settings. For instance, it can stain RNA in northern blotting techniques without intercalating into nucleic acid chains, making it less toxic than other dyes like ethidium bromide .

2.2 Photodynamic Therapy
Recent studies have explored the use of methylene blue in photodynamic therapy (PDT) for cancer treatment. When activated by light, methylene blue produces reactive oxygen species that can selectively destroy cancer cells while sparing healthy tissue .

Industrial Applications

3.1 Dye and Indicator
Methylene blue serves as a dye in various industrial applications, including textiles and plastics. Its colorimetric properties make it useful as an indicator in chemical analyses, such as determining the presence of certain ions or compounds .

3.2 Aquaculture
In aquaculture, methylene blue is utilized to treat fungal infections in fish and prevent disease outbreaks in aquatic environments . Its application helps maintain the health of fish populations in both commercial and hobbyist settings.

Case Studies

Study Application Findings
DiSanto & Wagner (1972)PharmacokineticsInvestigated absorption rates of methylene blue in dogs; found poor absorption but effective urinary excretion rates .
Galvan et al. (2021)Therapeutic UsesConducted a scoping review identifying methylene blue's efficacy for acute (malaria) and chronic conditions (bipolar disorder); highlighted gaps for future research .
Naylor et al. (2006)Psychiatric TreatmentDemonstrated anxiolytic effects of methylene blue in clinical settings; suggested potential for broader psychiatric applications .

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylene blue forms multiple hydrates, including dihydrate, anhydrate, monohydrate, and trihydrate (though the latter’s existence is debated). Key differences are outlined below:

Structural and Spectral Differences

Property Pentahydrate Dihydrate Anhydrate Trihydrate* Monohydrate
Molecular Weight 409.93 g/mol 355.90 g/mol 319.85 g/mol 373.90 g/mol 337.90 g/mol
THz Peaks 0.84, 1.68 THz 0.89 THz (broad) None in 0.2–2.0 THz Not reported Not reported
Crystallinity High (sharp XRD peaks) Moderate Low Contradictory data Not reported
Stability Stable at RT, 40–60% RH Stable at 20–30% RH Stable at <10% RH Disputed Stable at specific T/RH

*Note: Evidence conflicts on trihydrate existence. While Safety Data Sheets (SDS) reference trihydrate (CAS 7220-79-3) , recent studies identified five hydrates excluding trihydrate .

Dehydration Kinetics

MB pentahydrate dehydrates to anhydrate under heating, following Arrhenius kinetics with activation energy (Ea) = 64.5 kJ/mol . This process is critical in pharmaceutical manufacturing, where uncontrolled dehydration affects drug stability. In contrast, dihydrate transitions to anhydrate at lower temperatures (40°C vs. 60°C for pentahydrate) .

Functional Differences

  • Pharmaceutical Use : Pentahydrate is preferred in drug formulations (e.g., urinary analgesics) due to controlled hydration and shelf-life advantages .
  • Analytical Applications : THz-TDS differentiates pentahydrate from dihydrate/anhydrate with 98% accuracy, unlike IR/Raman spectroscopy, which fails due to identical functional groups .
  • Industrial Use: Anhydrate is favored in dye synthesis for higher purity, while pentahydrate serves as a precursor in nanoparticle synthesis .

Research Findings and Data

Stability Domains (Temperature vs. Humidity)

Adapted from Rager et al. (2012) :

Hydrate Temperature Range (°C) Humidity Range (% RH)
Pentahydrate 15–35 40–60
Dihydrate 20–30 20–30
Monohydrate 30–45 10–20
Anhydrate >60 <10

Dehydration Parameters

Parameter Pentahydrate Dihydrate
TGA Onset (°C) 60 40
ΔH (kJ/mol) 64.5 58.2

Key Controversies and Notes

  • Trihydrate Debate: While commercial sources list trihydrate (CAS 7220-79-3) , rigorous studies by Rager et al.
  • Analytical Limitations: XRD and TGA require destructive sampling, whereas THz-TDS offers non-destructive, rapid identification of hydrates .

Q & A

Basic Research Questions

Q. How can methylene blue pentahydrate be reliably identified and distinguished from other hydrates?

  • Methodological Answer : Utilize terahertz (THz) spectroscopy to detect characteristic absorption peaks: pentahydrate exhibits peaks at 0.84 and 1.68 THz , while dihydrate shows a weaker peak at 0.89 THz, and anhydrate lacks distinct THz features . Complement this with X-ray powder diffraction (XRPD) to analyze crystallinity differences, as pentahydrate displays higher diffraction intensity compared to dihydrate and anhydrate . Thermogravimetric analysis (TGA) can quantify water content, with pentahydrate losing ~5 H2O molecules upon heating .

Q. What are the best practices for preparing this compound samples for spectroscopic studies?

  • Methodological Answer : Recrystallize from HCl aqueous solution to obtain pure pentahydrate . Grind the sample into a fine powder using an agate mortar to minimize crystal orientation effects. Press into pellets (~0.5 mm thickness) for THz or IR spectroscopy. For dehydration studies, heat samples at controlled temperatures (e.g., 40–60°C) under nitrogen flow to avoid oxidation . Validate phase purity via XRPD and TGA before experimentation .

Q. Which analytical techniques are critical for characterizing methylene blue hydrate stability?

  • Methodological Answer : Combine dynamic vapor sorption (DVS) to assess humidity-dependent phase transitions and differential scanning calorimetry (DSC) to detect enthalpy changes during dehydration . Solution calorimetry can quantify thermodynamic stability differences between hydrates . For time-resolved dehydration kinetics, monitor THz absorption peak intensity (e.g., 0.84 THz for pentahydrate) under isothermal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability domains of methylene blue hydrates?

  • Methodological Answer : Discrepancies often arise from variations in water activity and temperature gradients . Construct a phase diagram using data from suspension equilibration experiments to map hydrate stability ranges . For example, the monohydrate is stable below 10% relative humidity (RH), while pentahydrate dominates above 60% RH at 25°C . Cross-validate results using multiple techniques (e.g., XRPD, TGA, and IR) to confirm phase assignments .

Q. What experimental design considerations are essential for studying this compound dehydration kinetics?

  • Methodological Answer : Use isothermal thermogravimetry or THz spectroscopy to track water loss over time. For THz-based studies, calibrate peak intensity (e.g., 0.84 THz) against mass loss data from TGA . Apply the Arrhenius equation to model dehydration rates at different temperatures, yielding an activation energy of 64.5 kJ mol<sup>−1</sup> for pentahydrate-to-anhydrate conversion . Ensure uniform sample thickness and avoid humidity fluctuations during heating to minimize experimental noise .

Q. How can this compound’s photocatalytic performance be optimized in degradation studies?

  • Methodological Answer : Synthesize composite catalysts (e.g., SnO2@Cu3(BTC)2 ) to enhance visible-light absorption . Control variables such as pH (optimize near neutral), catalyst loading (e.g., 1 g L<sup>−1</sup>), and dye concentration (10–50 mg L<sup>−1</sup>) . Validate degradation efficiency using UV-Vis spectroscopy (monitor λmax at 664 nm) and HPLC to detect intermediate byproducts . Include scavengers (e.g., isopropanol for hydroxyl radicals) to elucidate degradation mechanisms .

Q. What strategies mitigate inconsistencies in methylene blue hydrate quantification across laboratories?

  • Methodological Answer : Standardize calibration curves using USP-grade reference materials (e.g., USP Methylene Blue RS) to ensure accuracy . For spectroscopic assays, pre-dry samples at 60°C for 24 hours to convert all hydrates to anhydrous form, then normalize results to anhydrous mass . Cross-validate with Karl Fischer titration for precise water content determination .

Data Contradiction Analysis

Q. Why do some studies report methylene blue trihydrate despite its thermodynamic instability?

  • Methodological Insight : Earlier reports of trihydrate likely misidentified kinetically trapped metastable phases . Re-investigations using XRPD and DVS confirm that only pentahydrate, dihydrate, monohydrate, and intermediate hydrates (2.2–2.3 H2O) are stable . Apparent trihydrate observations may stem from incomplete dehydration or hydration under non-equilibrium conditions.

Q. How to address conflicting THz spectral data for methylene blue dihydrate?

  • Methodological Insight : Dihydrate’s broad THz peak (0.89 THz) is sensitive to crystallinity and particle size . Ensure consistent grinding protocols and pellet preparation to reduce scattering artifacts . Compare with Raman spectra (e.g., C–S stretching modes at 450–500 cm<sup>−1</sup>) to confirm phase identity .

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